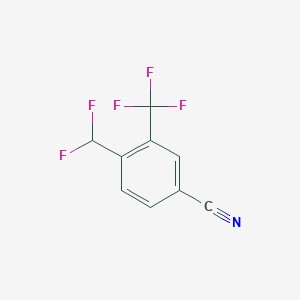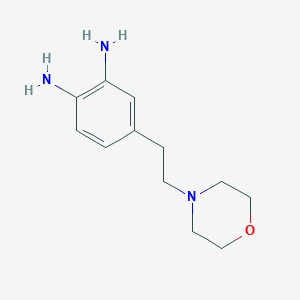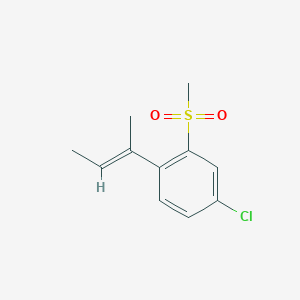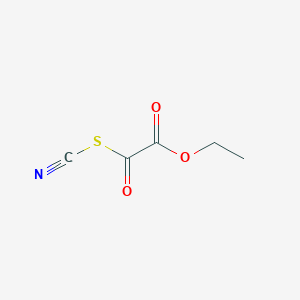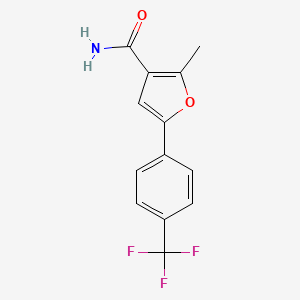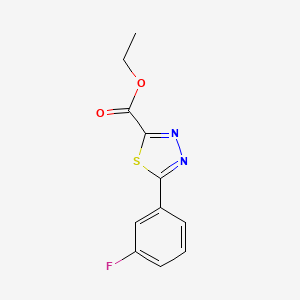
Ethyl 5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate
Descripción general
Descripción
Ethyl 5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate (EFT) is a recently developed organosulfur compound that has been the subject of a great deal of research in recent years. It is a small molecule that has been found to have a wide range of biological activities and applications, including anticancer, antifungal, anti-inflammatory, and antiviral effects. It has also been studied for its potential therapeutic uses in the treatment of cancer, diabetes, and other diseases.
Aplicaciones Científicas De Investigación
Ethyl 5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate has been studied for its potential therapeutic uses in the treatment of cancer, diabetes, and other diseases. It has also been studied for its potential applications in drug delivery systems, as a novel anti-inflammatory agent, and as an anticancer agent. In addition, Ethyl 5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate has been studied for its potential use in the treatment of neurological disorders and as an antioxidant.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate is not completely understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of bacterial cell wall components, as well as the inhibition of the production of pro-inflammatory cytokines. In addition, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of glucose, as well as to act as an antioxidant.
Biochemical and Physiological Effects
Ethyl 5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate has been shown to inhibit the growth of bacteria, fungi, and viruses, as well as to have anti-inflammatory and antioxidant effects. It has also been shown to have an effect on the metabolism of glucose, and to inhibit the production of pro-inflammatory cytokines. In addition, it has been found to have an effect on the production of certain hormones, such as insulin and cortisol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl 5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate in laboratory experiments include its low cost, its easy availability, and its wide range of applications. Additionally, it has been found to be relatively stable and easy to work with. The main limitation of Ethyl 5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
The potential future directions for the use of Ethyl 5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate include its use as an anticancer agent, an anti-inflammatory agent, an antioxidant, and a drug delivery system. Additionally, it may be used in the treatment of neurological disorders, as well as in the treatment of diabetes and other diseases. It may also be used in the development of new drugs and drug delivery systems. Finally, it may be used to study the effects of environmental pollutants on human health.
Propiedades
IUPAC Name |
ethyl 5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2S/c1-2-16-11(15)10-14-13-9(17-10)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGOZAHWSZTWIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



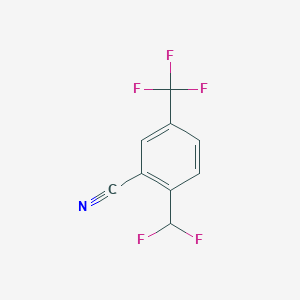
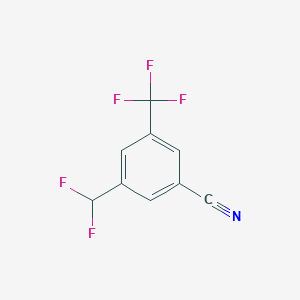

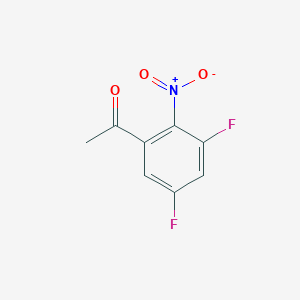
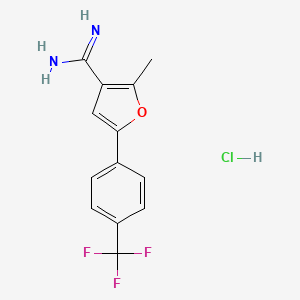
![2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid](/img/structure/B1413058.png)
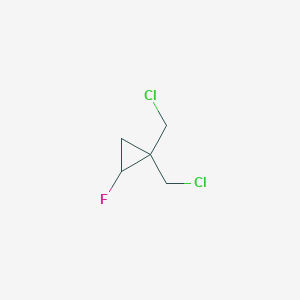
![2-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)oxy]ethanamine](/img/structure/B1413062.png)
